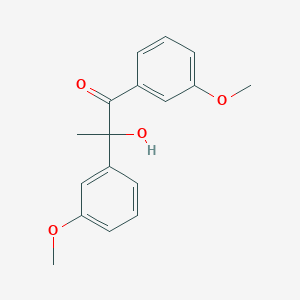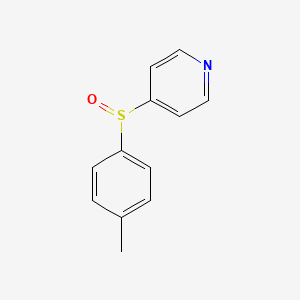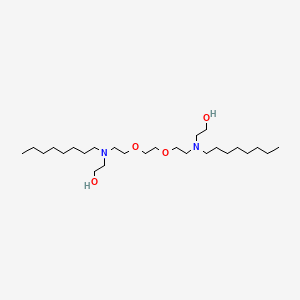
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is a complex organic compound that belongs to the class of amines and ethers. It is characterized by the presence of two oxygen atoms and two nitrogen atoms within a tetradecane chain, along with two hydroxyl groups and two octyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method involves the use of ethylene glycol and a diamine, followed by the introduction of octyl groups through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control.
化学反応の分析
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to act as a chelating agent makes it useful in binding metal ions and facilitating catalytic reactions.
類似化合物との比較
Similar Compounds
- 3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
- 3,6,9,12-tetraoxatetradecane-1,14-diol
- 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is unique due to the presence of octyl groups, which enhance its hydrophobic properties and influence its solubility and reactivity. This makes it distinct from other similar compounds that may lack these hydrophobic groups.
特性
CAS番号 |
120530-24-7 |
|---|---|
分子式 |
C26H56N2O4 |
分子量 |
460.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-hydroxyethyl(octyl)amino]ethoxy]ethoxy]ethyl-octylamino]ethanol |
InChI |
InChI=1S/C26H56N2O4/c1-3-5-7-9-11-13-15-27(17-21-29)19-23-31-25-26-32-24-20-28(18-22-30)16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3 |
InChIキー |
HMCKPNYQDPHCGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCO)CCOCCOCCN(CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


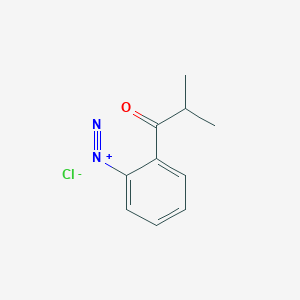
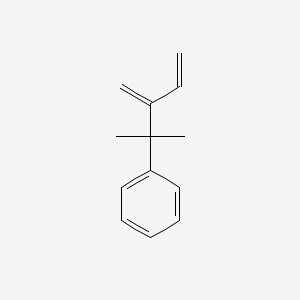
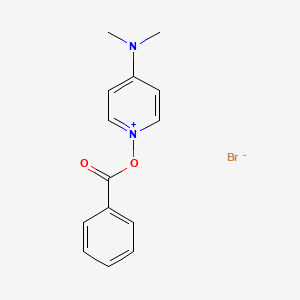
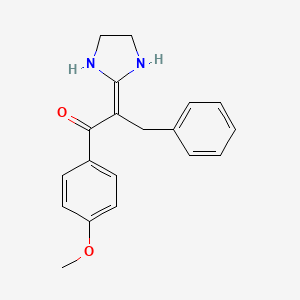

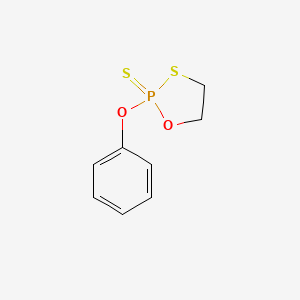
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
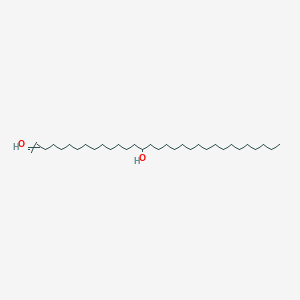
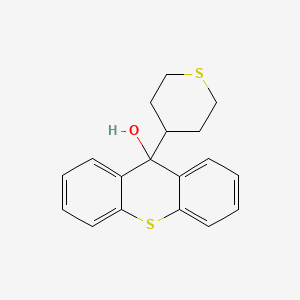
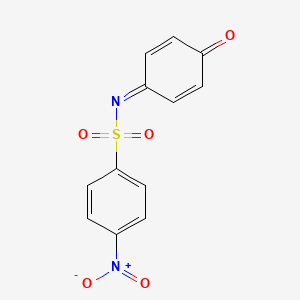
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
